N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with a sulfonamide group and a dimethylaminophenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the dimethylaminophenylpropyl chain: This can be done through a nucleophilic substitution reaction where the thiophene sulfonamide reacts with a halogenated dimethylaminophenylpropyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dimethylaminophenylpropyl chain can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Similar in having a dimethylamino group but differs in the presence of a methacrylamide group instead of a thiophene ring.
Thiophene-2-sulfonamide: Lacks the dimethylaminophenylpropyl chain but shares the thiophene sulfonamide core.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dimethylaminophenylpropyl chain and the thiophene sulfonamide core allows for versatile applications in various fields.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-17(2)14-9-7-13(8-10-14)5-3-11-16-21(18,19)15-6-4-12-20-15/h4,6-10,12,16H,3,5,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYGFZGPKMTSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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